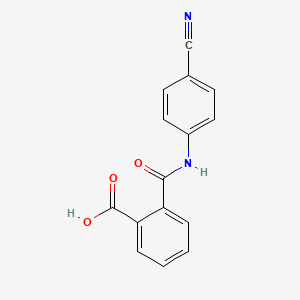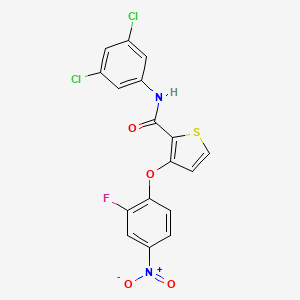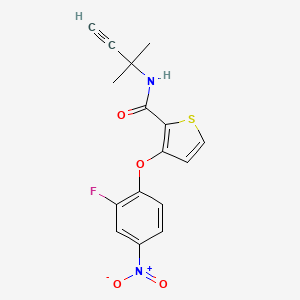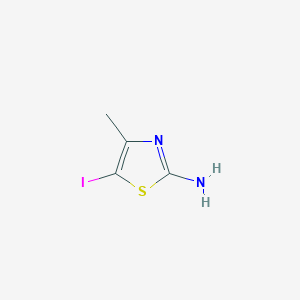
N-(4-Cyano-phenyl)-phthalamic acid
Vue d'ensemble
Description
N-(4-Cyano-phenyl)-phthalamic acid (NCPA) is a synthetic compound that has a wide range of applications in the scientific research field. It is a versatile compound that has been used for various purposes, such as for the synthesis of other compounds, for the study of the mechanism of action of other compounds, and for the study of biochemical and physiological effects of other compounds.
Applications De Recherche Scientifique
N-(4-Cyano-phenyl)-phthalamic acid has been used in a variety of scientific research applications. For example, it has been used as a reagent for the synthesis of other compounds, such as 4-cyano-phenyl-phthalate. It has also been used for the study of the mechanism of action of other compounds, such as the study of the mechanism of action of the anticonvulsant drug lamotrigine. In addition, N-(4-Cyano-phenyl)-phthalamic acid has been used for the study of biochemical and physiological effects of other compounds, such as the study of the effects of the antidiabetic drug glimepiride.
Mécanisme D'action
N-(4-Cyano-phenyl)-phthalamic acid is believed to act by binding to the active site of enzymes, thus inhibiting their activity. It is believed that N-(4-Cyano-phenyl)-phthalamic acid binds to the active site of enzymes by forming hydrogen bonds with amino acid residues in the active site. This binding of N-(4-Cyano-phenyl)-phthalamic acid to the active site of enzymes results in the inhibition of their activity.
Biochemical and Physiological Effects
N-(4-Cyano-phenyl)-phthalamic acid has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, N-(4-Cyano-phenyl)-phthalamic acid has been shown to have anti-inflammatory and anti-oxidant effects. Furthermore, N-(4-Cyano-phenyl)-phthalamic acid has been shown to have neuroprotective effects, as well as to have the potential to be used as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-(4-Cyano-phenyl)-phthalamic acid in lab experiments has several advantages. For example, it is relatively easy to synthesize and is relatively inexpensive. In addition, it has a wide range of applications in the scientific research field. However, there are also some limitations to the use of N-(4-Cyano-phenyl)-phthalamic acid in lab experiments. For example, it is not very stable and can be easily degraded in the presence of moisture and light.
Orientations Futures
The potential future directions for the use of N-(4-Cyano-phenyl)-phthalamic acid in scientific research are numerous. For example, N-(4-Cyano-phenyl)-phthalamic acid could be used to study the mechanism of action of other compounds, such as the mechanism of action of the antidiabetic drug glimepiride. In addition, N-(4-Cyano-phenyl)-phthalamic acid could be used to study the biochemical and physiological effects of other compounds, such as the effects of the anticonvulsant drug lamotrigine. Furthermore, N-(4-Cyano-phenyl)-phthalamic acid could be used to develop new drugs and drug delivery systems. Finally, N-(4-Cyano-phenyl)-phthalamic acid could be used to develop new diagnostic tests and treatments for diseases.
Propriétés
IUPAC Name |
2-[(4-cyanophenyl)carbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c16-9-10-5-7-11(8-6-10)17-14(18)12-3-1-2-4-13(12)15(19)20/h1-8H,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQQFTZEYPBVHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




methanone](/img/structure/B3122692.png)



![2-[(4-Methylphenyl)sulfinyl]-1,1-diphenyl-1-ethanol](/img/structure/B3122728.png)






![1-phenyl-3-{[2-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B3122781.png)
![3-[(4-methylphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3122789.png)